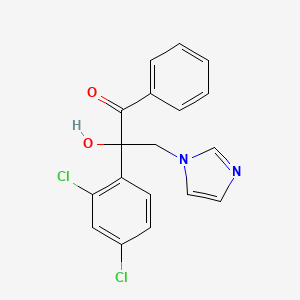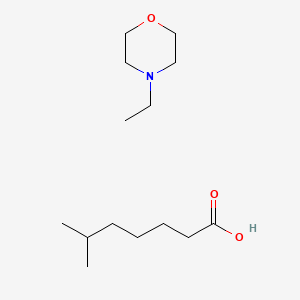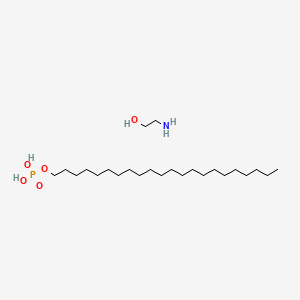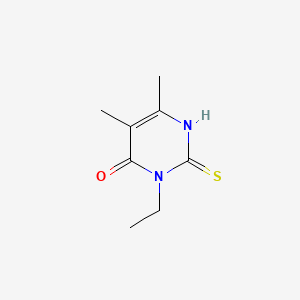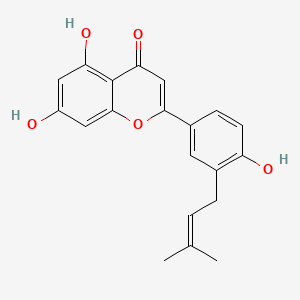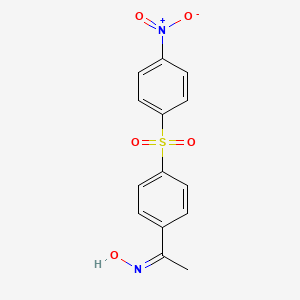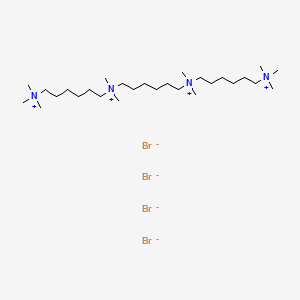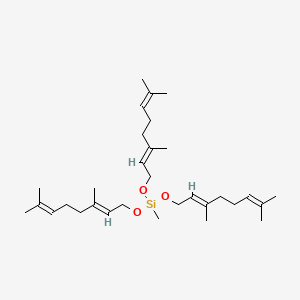
5,7-Bis(1,1-dimethylethyl)-3-(4-methoxyphenyl)-(3H)-benzofuran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5,7-Bis(1,1-dimethylethyl)-3-(4-methoxyphenyl)-(3H)-benzofuran-2-one” is a synthetic organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5,7-Bis(1,1-dimethylethyl)-3-(4-methoxyphenyl)-(3H)-benzofuran-2-one” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.
Introduction of Substituents: The tert-butyl groups and the methoxyphenyl group can be introduced through Friedel-Crafts alkylation and etherification reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The biological applications of this compound may include its use as a probe or ligand in biochemical assays. Its structural features could allow it to interact with specific biological targets.
Medicine
In medicine, derivatives of benzofurans have been studied for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. This compound may serve as a lead compound for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of “5,7-Bis(1,1-dimethylethyl)-3-(4-methoxyphenyl)-(3H)-benzofuran-2-one” would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s effects may be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: The parent compound, benzofuran, shares the core structure but lacks the specific substituents.
2,3-Dihydrobenzofuran: A reduced form of benzofuran with different chemical properties.
4-Methoxybenzofuran: A derivative with a methoxy group at the 4-position, similar to the methoxyphenyl group in the target compound.
Uniqueness
“5,7-Bis(1,1-dimethylethyl)-3-(4-methoxyphenyl)-(3H)-benzofuran-2-one” is unique due to the presence of bulky tert-butyl groups and a methoxyphenyl group, which may confer specific steric and electronic properties
Propiedades
Número CAS |
75869-37-3 |
|---|---|
Fórmula molecular |
C23H28O3 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
5,7-ditert-butyl-3-(4-methoxyphenyl)-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C23H28O3/c1-22(2,3)15-12-17-19(14-8-10-16(25-7)11-9-14)21(24)26-20(17)18(13-15)23(4,5)6/h8-13,19H,1-7H3 |
Clave InChI |
ZQMHGMXNLQHIJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC(=O)C2C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


